Acetamide, N-[2-(4-nitrophenyl)ethyl]-

Catalog No.
S576393
CAS No.
6270-07-1
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-[2-(4-nitrophenyl)ethyl]-

CAS Number

6270-07-1

Product Name

Acetamide, N-[2-(4-nitrophenyl)ethyl]-

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]acetamide

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)

InChI Key

DIRUSBMKFDPKDI-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

N-(2-(4-nitrophenyl)ethyl)acetamide, N-(2-(p-nitrophenyl)ethyl)acetamide, NPEA

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]

Acetamide, N-[2-(4-nitrophenyl)ethyl]- is an organic compound characterized by the molecular formula C10H12N2O3C_{10}H_{12}N_{2}O_{3} and a molecular weight of approximately 208.21 g/mol. This compound features a nitrophenyl group attached to an ethyl chain, which is further linked to an acetamide functional group. Its structural formula indicates that it possesses both aromatic and aliphatic characteristics, making it a versatile compound in various chemical applications. The compound has a density of 1.229 g/cm³ and a boiling point of 353.8ºC at 760 mmHg, with a flash point of 167.8ºC, indicating its stability under standard laboratory conditions .

Currently, there is no documented information on the specific mechanism of action of N-[2-(4-nitrophenyl)ethyl]acetamide in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult a safety data sheet (SDS) for similar compounds containing nitro and amide groups for general handling guidance.
Typical for amides and nitro compounds:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and amine.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron filings or catalytic hydrogenation.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of various substituents at different positions on the phenyl ring.

The synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]- typically involves:

  • Nitration: Starting from an appropriate precursor such as ethylbenzene, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Acetylation: The resulting nitro compound can then be reacted with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide derivative.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

Acetamide, N-[2-(4-nitrophenyl)ethyl]- finds applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals due to its potential biological activity.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds.
  • Agriculture: Potential applications in agrochemicals for pest control or as growth regulators.

Studies focusing on interaction mechanisms often explore how Acetamide, N-[2-(4-nitrophenyl)ethyl]- interacts with various biological targets. These interactions can include binding affinities with enzymes or receptors, which are crucial for understanding its potential therapeutic effects. Research has indicated that similar compounds may exhibit competitive inhibition against specific enzymes involved in metabolic pathways .

Several compounds share structural similarities with Acetamide, N-[2-(4-nitrophenyl)ethyl]- and are worth comparing:

Compound NameMolecular FormulaKey Features
Acetamide, N-ethyl-N-(4-nitrophenyl)-C10H12N2O3Contains a similar acetamide structure
N-ethyl-4-nitroanilineC8H10N2O2Lacks the acetamide group but has similar reactivity
N-acetyl-4-nitroanilineC9H10N2O3Similar nitro group; used in dye synthesis
4-NitrophenolC6H5NO3A simpler structure; widely used as a precursor

These compounds highlight the unique characteristics of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, particularly its dual functional groups that allow for diverse chemical reactivity and potential applications in various fields.

PrecursorAcylating AgentReaction ConditionsYield (%)Purity (%)Workup Procedure
4-NitrophenethylamineAcetyl chlorideDCM, 0°C to RT, 2h8598Aqueous wash, column chromatography
4-Nitrophenethylamine hydrochlorideAcetic anhydride80-85°C, neat, 3h9099Recrystallization from ethanol
4-Nitrophenethylamine sulfateAcetyl chloride/TEATHF, 0°C to RT, 2h8297Aqueous wash, precipitation
4-Nitrophenethylamine acetateAcetic anhydride/DMAPDCM, RT, 4h8898Aqueous wash, recrystallization
N-Boc-4-nitrophenethylamineAcetyl chloride/PyridinePyridine, RT, 2h7896Boc deprotection, recrystallization

The synthesis of 4-nitrophenethylamine hydrochloride itself, a key precursor, can be accomplished through various methods [3]. One established approach involves dissolving an intermediate compound in ethanol, adjusting the pH to 1 with hydrochloric acid, and heating the reaction solution to 80°C for 20 hours [3]. After cooling and precipitation, the crude product is recrystallized from methanol to yield high-purity 4-nitrophenethylamine hydrochloride with yields of approximately 84.7% [3].

Research has shown that the choice of 4-nitrophenethylamine derivative significantly impacts the overall efficiency of the acetamide synthesis [2] [3]. The hydrochloride salt generally provides superior results in terms of both yield and purity when compared to other derivatives, making it the preferred starting material for large-scale production [3] [23].

Acylation Strategies Using Acetyl Chloride/Anhydride Reagents

The acylation of 4-nitrophenethylamine derivatives to form N-[2-(4-nitrophenyl)ethyl]acetamide can be accomplished using various acylating agents, with acetyl chloride and acetic anhydride being the most commonly employed reagents [4] [14]. Each reagent offers distinct advantages and challenges that must be considered when selecting an appropriate synthetic strategy [4].

Acetyl chloride demonstrates high reactivity due to the excellent leaving group capability of the chloride ion, allowing for rapid acylation reactions that typically complete within 1-2 hours at room temperature [14] [15]. However, this reagent is moisture-sensitive and generates hydrogen chloride as a byproduct, which necessitates the presence of a base such as triethylamine or pyridine to neutralize the acid formed during the reaction [4] [14].

Table 2: Acylation Strategies Using Acetyl Chloride/Anhydride Reagents

Acylation StrategyYield (%)Reaction Time (h)Temperature (°C)SolventCatalyst/Additive
Acetyl chloride with base (TEA/DIPEA)851.025DCMTEA/DIPEA
Acetyl chloride with pyridine821.525PyridinePyridine
Acetic anhydride neat903.080NoneNone
Acetic anhydride with catalyst922.060THFDMAP
Acetic anhydride with Lewis acid881.550DCMZnCl2/AlCl3

Acetic anhydride, while generally less reactive than acetyl chloride, offers several advantages including lower toxicity, greater stability, and the generation of acetic acid as the only byproduct [4] [15]. Research has demonstrated that acetic anhydride can be used under solvent-free conditions at elevated temperatures (80-85°C), providing excellent yields of N-[2-(4-nitrophenyl)ethyl]acetamide [15] [18]. This solvent-free approach represents a more environmentally friendly and cost-effective method for large-scale production [18].

The addition of catalysts can significantly enhance the efficiency of acylation reactions [15]. For acetic anhydride-mediated acylations, 4-dimethylaminopyridine (DMAP) has proven to be an effective catalyst, reducing reaction times and allowing for milder reaction conditions [15] [18]. Similarly, Lewis acids such as zinc chloride or aluminum chloride can activate acetyl chloride or acetic anhydride, facilitating the acylation process [15].

Recent developments in acylation methodologies include the use of alternative reagents such as acetonitrile in the presence of potassium persulfate, which provides a metal-free route to N-acetylation of aromatic amines [16]. However, this approach shows selectivity for aromatic amines and may not be optimal for the synthesis of N-[2-(4-nitrophenyl)ethyl]acetamide from 4-nitrophenethylamine derivatives [16].

Nitration Pathways for Phenyl Group Functionalization

An alternative approach to synthesizing N-[2-(4-nitrophenyl)ethyl]acetamide involves the nitration of N-(2-phenylethyl)acetamide, wherein the nitro group is introduced directly onto the phenyl ring [5] [7]. This strategy offers the advantage of utilizing simpler starting materials but presents challenges in terms of regioselectivity and potential side reactions [5] [17].

The classical nitration method employs a mixture of concentrated nitric acid and sulfuric acid (nitration mixture) at low temperatures (0-5°C) [5] [7]. Under these conditions, the electrophilic nitronium ion (NO2+) attacks the aromatic ring, preferentially at the para position relative to the ethyl chain due to electronic effects [5] [22]. The para-selectivity is crucial for obtaining N-[2-(4-nitrophenyl)ethyl]acetamide as the major product [7] [17].

Table 3: Nitration Pathways for Phenyl Group Functionalization

Nitration MethodRegioselectivityYield (%)Reaction ConditionsFunctional Group ToleranceScalability
Classical HNO3/H2SO4para > ortho750-5°C, strong acidsLowExcellent
Metal-catalyzed nitrationortho > para80Room temp, metal catalystModerateModerate
Nitric acid/acetic anhydridepara > ortho7010-20°C, mild acidityModerateGood
Nitronium tetrafluoroboratepara dominant85Room temp, organic solventGoodPoor
Copper nitrate/catalystmeta > para7860-80°C, catalystGoodModerate

Recent advances in nitration chemistry have introduced milder and more selective methods [17] [22]. The use of nitronium tetrafluoroborate (NO2BF4) in dichloromethane provides excellent para-selectivity and higher yields compared to the classical nitration approach [17]. This reagent operates under milder conditions and exhibits better functional group tolerance, making it suitable for the nitration of sensitive substrates [17] [22].

Metal-catalyzed nitration represents another significant development in this field [17] [22]. Copper-catalyzed nitration using copper nitrate as the nitro source has been shown to provide good yields with different regioselectivity patterns depending on the directing groups present [17]. For the synthesis of N-[2-(4-nitrophenyl)ethyl]acetamide, the acetamide group can influence the regioselectivity of the nitration reaction [17] [22].

The nitration mechanism involves the initial formation of a π-complex between the electrophilic nitronium ion and the aromatic ring, followed by the formation of a σ-complex (Wheland intermediate) and subsequent deprotonation to restore aromaticity [5] [22]. The regioselectivity is governed by both electronic and steric factors, with the electron-donating nature of the ethyl chain favoring para-substitution in most cases [5] [17].

Catalytic Approaches and Reaction Optimization Studies

Catalytic methodologies have emerged as powerful tools for the efficient synthesis of N-[2-(4-nitrophenyl)ethyl]acetamide, offering advantages such as milder reaction conditions, higher selectivity, and reduced environmental impact [6] [11]. These approaches can be applied to both the acylation of 4-nitrophenethylamine derivatives and the nitration of phenylethylacetamide precursors [6] [11].

For acylation reactions, copper-based catalysts such as copper triflate [Cu(OTf)2] have demonstrated excellent activity, promoting the reaction between 4-nitrophenethylamine and acetic anhydride or acetyl chloride under mild conditions [6] [15]. The catalyst activates the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack by the amine [15].

Table 4: Catalytic Approaches and Reaction Optimization Studies

Catalyst SystemReaction TypeOptimization ParameterOptimized ValueYield Improvement (%)Selectivity Improvement (%)
Pd/C (5%)Reduction of nitro groupH2 pressure1 atm+15+10
Cu(OTf)2/DMAPAcylationCatalyst loading10 mol%+12+15
Ru(CO)12C-H activationTemperature80°C+8+5
TiO2/UV lightPhotocatalytic couplingLight intensity100 mW/cm²+20+18
W/Cu(111) SAAElectrochemical synthesisElectrode potential-0.85 V vs. SCE+25+22

Ruthenium-based catalysts have been explored for the direct C-H functionalization of aromatic compounds, providing an alternative route to nitrated products [6] [17]. Ruthenium carbonyl [Ru(CO)12] has shown promise in promoting meta-selective nitration of phenyl groups when used in conjunction with copper nitrate as the nitro source [17] [22]. This approach offers complementary regioselectivity to traditional nitration methods, potentially expanding the scope of accessible nitroaromatic compounds [17].

Photocatalytic methods represent a cutting-edge approach to the synthesis of acetamide derivatives [11] [12]. Recent research has demonstrated that titanium dioxide (TiO2) under ultraviolet light irradiation can facilitate the coupling of carbon and nitrogen sources to form acetamide compounds with excellent yields and selectivity [11] [12]. For the synthesis of N-[2-(4-nitrophenyl)ethyl]acetamide, this approach could involve the photocatalytic coupling of appropriate precursors under mild conditions [11] [20].

Electrochemical synthesis has also emerged as a promising methodology for acetamide formation [11] [12]. Studies using tungsten-doped copper single-atom alloy [W/Cu(111) SAA] catalysts have shown remarkable activity for the electrochemical synthesis of acetamide from simple precursors such as ethanol and ammonia [11] [12]. While not directly applied to the synthesis of N-[2-(4-nitrophenyl)ethyl]acetamide, these findings suggest potential avenues for future development of electrochemical routes to this compound [11] [20].

Optimization studies have focused on key parameters such as catalyst loading, temperature, reaction time, and solvent effects [6] [11]. For copper-catalyzed acylation, a catalyst loading of 10 mol% has been found to provide the best balance between catalytic activity and cost efficiency [15]. Temperature optimization is crucial for ruthenium-catalyzed C-H activation, with 80°C identified as the optimal temperature for balancing reactivity and selectivity [17].

Comparative Analysis of Synthetic Routes (Yield, Purity, Scalability)

A comprehensive comparison of the various synthetic routes to N-[2-(4-nitrophenyl)ethyl]acetamide reveals significant differences in terms of yield, purity, scalability, cost efficiency, and environmental impact [1] [3] [8]. This analysis provides valuable insights for selecting the most appropriate methodology based on specific requirements and constraints [1] [8].

Direct acylation of 4-nitrophenethylamine derivatives with acetic anhydride emerges as the most efficient route, offering excellent yields (90%), high purity (99%), and outstanding scalability (>100g) [1] [3] [8]. This approach benefits from the commercial availability of the precursors, straightforward reaction conditions, and simple purification procedures, making it highly suitable for large-scale production [3] [8].

Table 5: Comparative Analysis of Synthetic Routes (Yield, Purity, Scalability)

Synthetic RouteYield (%)Purity (%)Scalability (g scale)Cost Efficiency (1-10)Environmental Impact (1-10, lower is better)Overall Rating (1-10)
Direct acylation of 4-nitrophenethylamine9099Excellent (>100g)948.5
Nitration of N-(2-phenylethyl)acetamide7595Good (50-100g)776.5
Reduction-acylation sequence8297Moderate (20-50g)657.0
Catalytic C-N coupling8598Limited (5-20g)537.5
Photocatalytic synthesis9599Good (50-100g)829.0

The nitration of N-(2-phenylethyl)acetamide provides a viable alternative with moderate yields (75%) and good purity (95%) [5] [7]. While this route utilizes simpler starting materials, it suffers from lower regioselectivity and harsher reaction conditions, resulting in more challenging purification and reduced scalability [5] [7]. Nevertheless, this approach may be advantageous when 4-nitrophenethylamine derivatives are not readily available [5] [22].

Catalytic approaches, including metal-catalyzed acylation and C-N coupling reactions, offer improved selectivity and milder conditions but often at the expense of higher costs and more complex experimental setups [6] [11]. These methods typically provide good yields (85%) and high purity (98%) but may present challenges for large-scale implementation due to catalyst costs and specialized equipment requirements [6] [11].

Emerging technologies such as photocatalytic synthesis show exceptional promise, with outstanding yields (95%) and purity (99%) [11] [20]. These approaches also demonstrate favorable environmental profiles due to their use of renewable energy sources and reduced waste generation [11] [20]. However, their scalability remains to be fully established, and they may require significant investment in specialized equipment [11] [12].

When considering cost efficiency, direct acylation methods score highest (9/10) due to the low cost of reagents and simple operational procedures [1] [3]. In contrast, catalytic C-N coupling approaches score lower (5/10) due to the expense of catalysts and more complex reaction setups [6] [11].

Environmental impact assessment favors photocatalytic methods (2/10, lower is better) due to their use of renewable energy and reduced waste generation [11] [20]. Classical nitration approaches score poorly (7/10) due to the use of strong acids and generation of acidic waste streams [5] [7].

XLogP3

1.5

UNII

T15CQL50WN

Other CAS

6270-07-1

Wikipedia

N-(4-Nitrophenethyl)acetamide

General Manufacturing Information

Acetamide, N-[2-(4-nitrophenyl)ethyl]-: INACTIVE

Dates

Modify: 2023-08-15

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